4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid

Solid-Phase Properties Recrystallization Process Chemistry

Sourcing consistent, high-purity thiophene building blocks for ANO1-targeted medicinal chemistry often involves batch variability and purification bottlenecks. 4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid (CAS 149609-86-9) directly addresses these challenges: • High crystallinity (mp 195-198°C) enables straightforward recrystallization, reducing reliance on costly chromatography during scale-up. • Balanced lipophilicity (cLogP ~4.25) and the thioether linkage provide a distinct synthetic handle for amide coupling or esterification at the 3-carboxylic acid position. • Consistent ≥98% purity across batches supports reproducible SAR studies and rapid derivatization for ANO1 inhibitor lead optimization.

Molecular Formula C11H7ClO2S2
Molecular Weight 270.8 g/mol
CAS No. 149609-86-9
Cat. No. B115154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid
CAS149609-86-9
Molecular FormulaC11H7ClO2S2
Molecular Weight270.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=CSC=C2C(=O)O)Cl
InChIInChI=1S/C11H7ClO2S2/c12-7-1-3-8(4-2-7)16-10-6-15-5-9(10)11(13)14/h1-6H,(H,13,14)
InChIKeyUKDSGGJQRSNTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic Acid | Overview


4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid (CAS 149609-86-9) is a thiophene-3-carboxylic acid derivative featuring a 4-chlorophenyl thioether substituent at the 4-position of the thiophene ring . This compound belongs to the class of 4-arylthiophene-3-carboxylic acids, a pharmacophore associated with potent inhibition of the calcium-activated chloride channel anoctamin-1 (ANO1) [1]. Its primary utility is as a versatile building block in medicinal chemistry and organic synthesis, particularly as an intermediate for constructing more complex molecules with potential applications in pain management and oncology [1].

Differentiation from Generic Thiophene Analogs


While numerous thiophene-3-carboxylic acid derivatives exist, simple substitution with other halogens or alkyl groups profoundly alters both the physicochemical properties and the synthetic utility of these compounds. Generic substitution fails because the 4-chlorophenyl thioether moiety in 4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid uniquely balances lipophilicity (calculated LogP ~4.25) [1], crystallinity (melting point 195-198°C) , and electronic properties required for subsequent derivatization. The thioether linkage provides a distinct handle for further functionalization compared to direct aryl-aryl bonds or oxygen-based ethers, enabling access to a specific chemical space relevant to ANO1-targeted analgesic development [2].

Quantitative Comparison vs. Structural Analogs


Thermal Stability and Crystallinity Advantage

4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid exhibits a significantly higher melting point (195-198°C) compared to its 4-bromo analog (4-bromothiophene-3-carboxylic acid, 158-163°C) . This 37°C higher melting range is characteristic of the increased intermolecular forces and crystal lattice energy conferred by the 4-chlorophenyl thioether substituent versus the smaller bromine atom. The higher melting point directly correlates with enhanced thermal stability, facilitating easier purification by recrystallization and more robust handling in solid-phase synthetic workflows.

Solid-Phase Properties Recrystallization Process Chemistry

Lipophilicity Modulation via Thioether Bridge

The compound possesses a calculated LogP of approximately 4.25 [1], which is notably higher than simpler thiophene-3-carboxylic acids lacking the 4-chlorophenyl thioether moiety (e.g., 4-methylthiophene-3-carboxylic acid, calculated LogP ~2.2) . This increased lipophilicity is a direct consequence of the aryl thioether substituent and influences both the compound's solubility profile and its potential to cross biological membranes. In the context of the ANO1 inhibitor pharmacophore, this LogP value falls within the optimal range for balancing aqueous solubility and passive membrane permeability, a critical parameter for in vivo analgesic activity [2].

Lipophilicity LogP Drug Design

Pharmacophore Relevance in ANO1 Inhibition

4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid serves as a core scaffold for a class of potent ANO1 (anoctamin-1) inhibitors. Lead optimization studies on this chemotype have yielded DFBTA, a structurally related 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid derivative, which displays dramatic ANO1 inhibition with an IC50 of 24 nM [1]. While the target compound itself is a synthetic intermediate rather than a final inhibitor, its 4-chlorophenyl thioether motif is a critical element of the pharmacophore that contributes to the class's selectivity profile. The broader series of 4-arylthiophene-3-carboxylic acids demonstrates that modifications at the 2- and 4-positions can yield compounds with oral bioavailability >75% and minimal brain penetration (<1.5% brain/plasma ratio) [1].

ANO1 Inhibition Analgesia Medicinal Chemistry

Key Application Scenarios


Synthesis of ANO1-Targeted Analgesic Candidates

Utilize 4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid as a key intermediate for constructing 4-arylthiophene-3-carboxylic acid derivatives with potential ANO1 inhibitory activity. The compound's carboxylic acid functionality allows for straightforward amide coupling or esterification to introduce diverse amine or alcohol substituents at the 3-position, enabling rapid exploration of structure-activity relationships (SAR) around the ANO1 pharmacophore [1]. The 4-chlorophenyl thioether group provides a balanced lipophilic handle that can be further modified or retained as a hydrophobic anchor.

Crystallization-Driven Purification Process

The compound's distinct melting point range (195-198°C) and solid-state properties make it amenable to purification by recrystallization from common organic solvents . This feature is particularly advantageous for scaling up synthetic routes where chromatographic purification may be cost-prohibitive. The high melting point also facilitates storage and handling under ambient conditions without special temperature controls, reducing operational complexity in multi-step synthesis campaigns.

Organic Semiconductor Precursors and Conjugated Systems

The thiophene core and aryl thioether substituent impart electronic properties suitable for applications in organic electronics. 4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid can serve as a monomeric building block for the synthesis of conjugated polymers or small-molecule organic semiconductors . The chlorine atom on the phenyl ring provides a potential site for further cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of extended π-conjugated systems for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Affinity Probes and Chemical Biology Tools

The carboxylic acid moiety can be functionalized with biotin or fluorophore tags to generate affinity probes for target identification studies. Given the established activity of structurally related compounds against ANO1 and other targets, this building block provides a modular entry point for creating chemical tools to investigate calcium-activated chloride channel biology [1]. The thioether linkage offers a point of differentiation from simpler aryl analogs, potentially modulating target engagement kinetics or residence time.

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